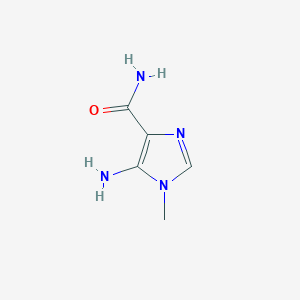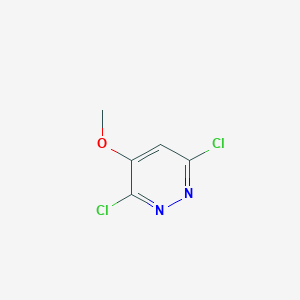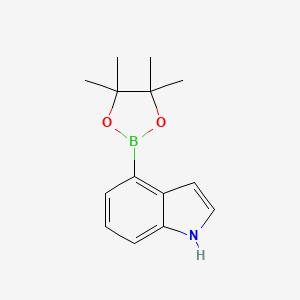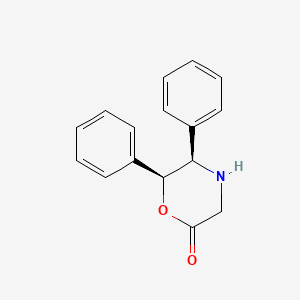
5-アミノ-1-メチル-1H-イミダゾール-4-カルボキサミド
概要
説明
5-Amino-1-methyl-1H-imidazole-4-carboxamide is a chemical compound with the molecular weight of 140.14 . It is also known by its IUPAC name, 5-amino-1-methyl-1H-imidazole-4-carboxamide .
Synthesis Analysis
The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide involves the use of 2-amino-2-cyanoacetamide and triethyl orthoformate in acetonitrile . The reaction mixture is heated under reflux for 40 minutes, and then the primary amine is added . The product begins to precipitate and is then filtered and washed with a little acetonitrile .Molecular Structure Analysis
The InChI code for 5-Amino-1-methyl-1H-imidazole-4-carboxamide is 1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10) . The InChI key is UZHKJZZQGXMAKP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
5-Amino-1-methyl-1H-imidazole-4-carboxamide has a high GI absorption and is very soluble . Its Log Po/w (iLOGP) is 0.8, indicating its lipophilicity .科学的研究の応用
医学と薬理学
5-アミノ-1-メチル-1H-イミダゾール-4-カルボキサミド: は、ヌクレオチドとの構造的類似性から、医学研究において重要な役割を果たしています。 これは、代謝性疾患や心血管疾患の治療の可能性について研究されているAICAR(5-アミノイミダゾール-4-カルボキサミドリボヌクレオチド)の合成における重要な分子です 。 AICARは、代謝性疾患に治療効果をもたらす可能性のあるAMP活性化プロテインキナーゼ(AMPK)を活性化することが知られています .
農業
農業部門では、この化合物の誘導体、特にAICARは、植物のストレス耐性を高める役割について調査されています。 研究によると、AICARは栄養不足の効果を模倣することができ、最適ではない条件下で繁栄できる作物の開発につながる可能性があります .
バイオテクノロジー
5-アミノ-1-メチル-1H-イミダゾール-4-カルボキサミドのバイオテクノロジー的用途は広範囲にわたります。これは、DNAおよびRNA合成に不可欠なプリンおよびピリミジンを含むさまざまな生化学的化合物の構成要素として機能します。 これは、遺伝子工学および分子生物学研究にとって非常に貴重です .
環境科学
環境科学研究では、この化合物は、微生物代謝および環境汚染物質の生分解の研究に使用されています。 ヌクレオチドアナログの合成における中間体としての役割は、汚染された場所での微生物分解の経路を追跡するのに役立ちます .
材料科学
材料科学では、5-アミノ-1-メチル-1H-イミダゾール-4-カルボキサミドは、潜在的な電子または光学特性を持つ新規材料の合成に使用されています。 そのイミダゾール環は、特定の所望の特性を持つポリマーまたは他の複雑な材料を作成するための構成要素となり得ます .
化学工学
この化合物は、さまざまな化学物質の合成に使用される化学工学においても重要です。 その反応性により、医薬品から農薬まで、幅広い物質を作成することができ、プロセス開発と最適化において重要な役割を果たしています .
Safety and Hazards
作用機序
Target of Action
The primary target of 5-Amino-1-methyl-1H-imidazole-4-carboxamide, also known as AICAR, is the AMP-dependent protein kinase (AMPK) . AMPK is a crucial enzyme involved in energy homeostasis at both the cellular and whole-body levels .
Mode of Action
AICAR is an analog of adenosine monophosphate (AMP) and is capable of stimulating AMPK activity . It enters cardiac cells to inhibit adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation from adenosine monophosphate .
Biochemical Pathways
AICAR plays a role in the generation of inosine monophosphate, a key component in purine metabolism . It enters the de novo synthesis pathway for adenosine synthesis to inhibit adenosine deaminase, causing an increase in ATP levels and adenosine levels .
Pharmacokinetics
It’s known that aicar has been used clinically to treat and protect against cardiac ischemic injury , suggesting that it has suitable bioavailability and pharmacokinetic properties for therapeutic use.
Result of Action
The activation of AMPK by AICAR leads to a variety of cellular effects. It increases the metabolic activity of tissues and changes the physical composition of muscle . This can have potential therapeutic effects, such as protection against cardiac ischemic injury .
生化学分析
Biochemical Properties
5-Amino-1-methyl-1H-imidazole-4-carboxamide plays a crucial role in biochemical reactions, particularly in the activation of AMP-dependent protein kinase (AMPK). This compound interacts with enzymes such as adenosine kinase, which phosphorylates it to form 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide-5′-monophosphate (ZMP). ZMP mimics AMP and stimulates AMPK activation . The activation of AMPK by 5-Amino-1-methyl-1H-imidazole-4-carboxamide has several effects, including modulation of protein synthesis, glucose and lipid metabolism, regulation of cytokine production and inflammation, and cellular proliferation and apoptosis .
Cellular Effects
5-Amino-1-methyl-1H-imidazole-4-carboxamide influences various cellular processes. It activates AMPK, which plays a pivotal role in regulating cellular energy homeostasis. The activation of AMPK by this compound leads to increased glucose uptake, enhanced fatty acid oxidation, and improved mitochondrial biogenesis . Additionally, 5-Amino-1-methyl-1H-imidazole-4-carboxamide has been shown to exhibit antifibrotic effects in several cell types, making it a potential therapeutic agent in countering fibrosis .
Molecular Mechanism
The molecular mechanism of 5-Amino-1-methyl-1H-imidazole-4-carboxamide involves its conversion to ZMP, which mimics AMP and activates AMPK. This activation leads to a cascade of downstream effects, including the inhibition of mTOR signaling, which is responsible for protein synthesis and cell growth . The compound also influences gene expression by modulating the activity of transcription factors such as FOXO and PGC-1α, which are involved in cellular metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1-methyl-1H-imidazole-4-carboxamide have been observed to change over time. The compound is relatively stable and does not degrade quickly, allowing for sustained activation of AMPK . Long-term studies have shown that continuous exposure to 5-Amino-1-methyl-1H-imidazole-4-carboxamide can lead to persistent changes in cellular function, including enhanced mitochondrial biogenesis and improved metabolic efficiency .
Dosage Effects in Animal Models
The effects of 5-Amino-1-methyl-1H-imidazole-4-carboxamide vary with different dosages in animal models. At low doses, the compound effectively activates AMPK and improves metabolic parameters without causing adverse effects . At high doses, it can lead to toxic effects, including liver damage and impaired kidney function . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-Amino-1-methyl-1H-imidazole-4-carboxamide is involved in several metabolic pathways, including purine biosynthesis. It is an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate (AMP) . The compound interacts with enzymes such as adenosine kinase and bifunctional purine biosynthesis protein PURH, which play critical roles in its metabolism . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
Within cells and tissues, 5-Amino-1-methyl-1H-imidazole-4-carboxamide is transported and distributed through adenosine transporters on the cell membrane . Once inside the cell, it is phosphorylated by adenosine kinase to form ZMP, which is then distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which play a crucial role in its overall activity and function.
Subcellular Localization
The subcellular localization of 5-Amino-1-methyl-1H-imidazole-4-carboxamide is primarily in the cytoplasm, where it exerts its effects on cellular metabolism and energy homeostasis . The compound’s activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors play a critical role in determining the compound’s overall efficacy and function within the cell.
特性
IUPAC Name |
5-amino-1-methylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHKJZZQGXMAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423573 | |
| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21343-04-4 | |
| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)


